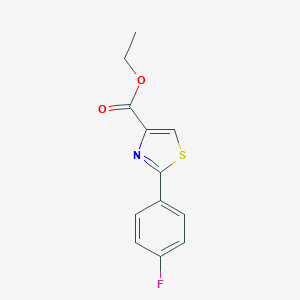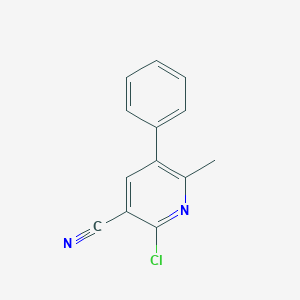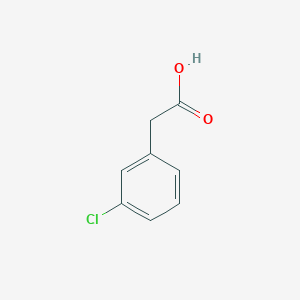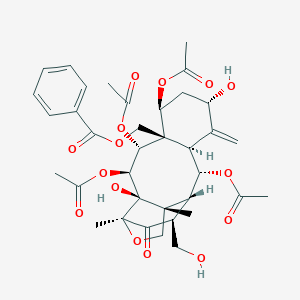
3-Methyl-3-propan-2-ylthiolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-propan-2-ylthiolan-2-one is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of isopropyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propan-2-ylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-isopropyl-3-methylbutan-2-one with sulfur and a suitable catalyst to form the thiophene ring. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-propan-2-ylthiolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
3-Methyl-3-propan-2-ylthiolan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-propan-2-ylthiolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
3-Isopropylthiophene: A thiophene derivative with an isopropyl group.
Uniqueness
3-Methyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
132462-15-8 |
|---|---|
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
3-methyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
UCHYWPZVYRMTQC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCSC1=O)C |
SMILES canonique |
CC(C)C1(CCSC1=O)C |
Synonymes |
2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















